molecular formula C15H24O B8697971 1(2H)-Biphenylenone, decahydro-3,3,4a-trimethyl- CAS No. 63449-97-8

1(2H)-Biphenylenone, decahydro-3,3,4a-trimethyl-

Cat. No. B8697971
M. Wt: 220.35 g/mol
InChI Key: YFMCAPRFUZKMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04051076

Procedure details

To a photoreactor fitted with a quartz immersion well and nitrogen bubbler was added, under nitrogen, 30.0 g. (0.217 mol.) of isophorone and 145 ml. of freshly distilled cyclohexene. Enough dichloromethane was added to fill the 825 ml. internal volume of the photoreactor. After the solution was bubbled with nitrogen for 1 hour, it was irradiated through a Corning 9700 glass filter for 71/4 hours with an Hanovia 450 watt medium pressure mercury arc. At the end of this period, the solution was concentrated in vacuo to yield an oil which was distilled through a short Vigreux-column. The product, which is a mixture of two major isomers in approximately a 3:1 ratio had b.p. 93°-106° C./0.2 mm.Hg. Yield 39.2 g. (0.178 mol., 82% yield). The two major isomers could be separated by distillation on a spinning band column. Isomer A: b.p. 85° C./0.1 mm.Hg. m.p. 76.6°-77.4° C., IR: 1690 cm-1 ; NMR: (deuterochloroform) 1.20δ (S-3H); 1.07δ (S-3H); 0.90δ (S-3H); 1.32δ-2.70δ (complex multiplets-15H). Isomer B: b.p. 95° C./0.1 mm.Hg. IR: 1690 cm-1, NMR: (deuterochloroform); 1.08δ, 1.05δ (2 singlets-6H); 0.90δ (S-3H) 1.18δ-2.82δ (multiplets-15H).
[Compound]
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.217 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.[CH:11]1[CH2:16][CH2:15]C[CH2:13][CH:12]=1.Cl[CH2:18]Cl>>[CH3:10][C:4]1([CH3:18])[CH2:5][C:6]2([CH3:8])[CH:9]([CH:13]3[CH:7]2[CH2:15][CH2:16][CH2:11][CH2:12]3)[C:2](=[O:1])[CH2:3]1

Inputs

Step One
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.217 mol
Type
reactant
Smiles
O=C1C=C(CC(C)(C)C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
nitrogen bubbler was added, under nitrogen
CUSTOM
Type
CUSTOM
Details
After the solution was bubbled with nitrogen for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
it was irradiated through a Corning 9700 glass
FILTRATION
Type
FILTRATION
Details
filter for 71/4 hours with an Hanovia 450 watt medium pressure mercury arc
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
At the end of this period, the solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield an oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled through a short Vigreux-column
ADDITION
Type
ADDITION
Details
a mixture of two major isomers in approximately a 3:1 ratio
CUSTOM
Type
CUSTOM
Details
The two major isomers could be separated by distillation on a spinning band column

Outcomes

Product
Name
Type
Smiles
CC1(CC(C2C3CCCCC3C2(C1)C)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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